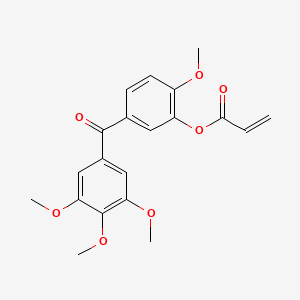![molecular formula C75H62 B12612018 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene]) CAS No. 875574-51-9](/img/structure/B12612018.png)
2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene])
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) is a complex organic compound known for its unique structural properties. It is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound’s structure allows for efficient charge transport and light emission, making it a valuable material in advanced technological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) typically involves multiple steps, starting with the preparation of the fluorene core. One common method involves the bromination of 9,9-dihexylfluorene to produce 2,7-dibromo-9,9-dihexylfluorene . This intermediate is then subjected to a Suzuki coupling reaction with a suitable boronic acid derivative to form the final product . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction conditions. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of hydrofluorene derivatives.
Substitution: Halogenation and other substitution reactions can be performed using reagents such as bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (bromine, chlorine) in the presence of catalysts like iron or aluminum chloride.
Major Products
Scientific Research Applications
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for drug delivery systems and photodynamic therapy.
Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) involves its ability to efficiently transport charge and emit light. The compound’s unique structure allows for the delocalization of electrons, facilitating efficient charge transport. In OLEDs, the compound acts as a host material, transferring energy to dopant molecules, which then emit light. The molecular targets and pathways involved include the interaction with electron and hole transport layers, leading to the recombination of charge carriers and light emission.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-dihexylfluorene: A precursor in the synthesis of the target compound.
9,9-Dihexylfluorene-2,7-diboronic acid: Another related compound used in similar applications.
Uniqueness
What sets 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) apart is its enhanced stability and efficiency in charge transport and light emission. Its unique spirobi[fluorene] structure provides superior thermal and photochemical stability, making it a preferred choice for high-performance optoelectronic devices.
Properties
CAS No. |
875574-51-9 |
|---|---|
Molecular Formula |
C75H62 |
Molecular Weight |
963.3 g/mol |
IUPAC Name |
2-[9,9-dihexyl-7-(9,9'-spirobi[fluorene]-2-yl)fluoren-2-yl]-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C75H62/c1-3-5-7-21-43-73(44-22-8-6-4-2)69-45-49(51-37-41-61-57-27-13-19-33-67(57)74(71(61)47-51)63-29-15-9-23-53(63)54-24-10-16-30-64(54)74)35-39-59(69)60-40-36-50(46-70(60)73)52-38-42-62-58-28-14-20-34-68(58)75(72(62)48-52)65-31-17-11-25-55(65)56-26-12-18-32-66(56)75/h9-20,23-42,45-48H,3-8,21-22,43-44H2,1-2H3 |
InChI Key |
WTGYLPYFFQLHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=C1C=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


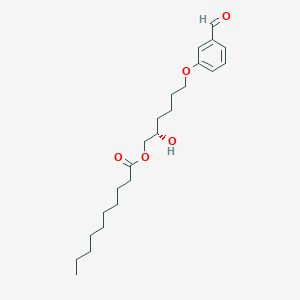

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
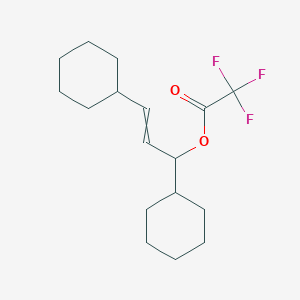
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
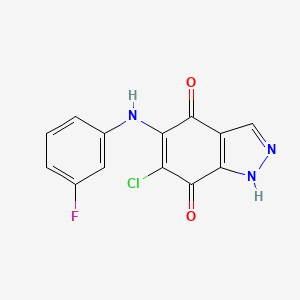
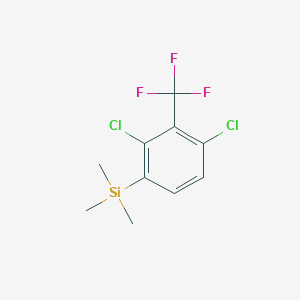
![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
![(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12611976.png)
![2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12611993.png)
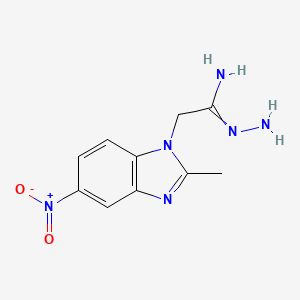
![(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12612007.png)
